molecular formula C10H13BrN2O4 B039242 2-Bromoporphobilinogen CAS No. 115828-91-6

2-Bromoporphobilinogen

Cat. No. B039242
M. Wt: 305.12 g/mol
InChI Key: KBACDURQNLFTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromoporphobilinogen (2-BPBG) is a chemical compound that plays an essential role in the biosynthesis of heme, which is a vital component of hemoglobin. The chemical structure of 2-BPBG consists of a pyrrole ring and a carboxylic acid group.

Mechanism Of Action

2-Bromoporphobilinogen acts as a substrate for the porphobilinogen deaminase enzyme, which converts it into uroporphyrinogen III. This enzyme is involved in the heme biosynthesis pathway, which is essential for the production of hemoglobin. The inhibition of porphobilinogen deaminase by lead can lead to the accumulation of 2-Bromoporphobilinogen and other intermediates, resulting in porphyrias.

Biochemical And Physiological Effects

The accumulation of 2-Bromoporphobilinogen in the body can lead to various biochemical and physiological effects. In porphyrias, the accumulation of 2-Bromoporphobilinogen and other intermediates can cause symptoms such as abdominal pain, skin sensitivity to light, and neurological symptoms. Additionally, lead poisoning can lead to the inhibition of porphobilinogen deaminase, resulting in the accumulation of 2-Bromoporphobilinogen and other intermediates.

Advantages And Limitations For Lab Experiments

2-Bromoporphobilinogen has several advantages and limitations for lab experiments. One advantage is that it can be used as a substrate for the porphobilinogen deaminase enzyme, which is involved in the heme biosynthesis pathway. This enzyme is essential for the production of hemoglobin, making 2-Bromoporphobilinogen a useful tool for studying hemoglobin synthesis. However, one limitation is that the synthesis of 2-Bromoporphobilinogen is a complex process that requires the use of enzymes and chromatography techniques.

Future Directions

For the study of 2-Bromoporphobilinogen include the development of new methods for synthesizing the compound, the study of its effects in different organisms, and the development of new drugs that target the heme biosynthesis pathway.

Synthesis Methods

The synthesis of 2-Bromoporphobilinogen involves the reaction between pyrrole-2-carboxylic acid and 4-bromo-5-aminolevulinic acid methyl ester. This reaction is catalyzed by the enzyme porphobilinogen synthase. The resulting product is 2-Bromoporphobilinogen, which can be purified through chromatography techniques.

Scientific Research Applications

2-Bromoporphobilinogen has various scientific research applications, including the study of heme biosynthesis, porphyrias, and lead poisoning. The compound is used as a substrate for the porphobilinogen deaminase enzyme, which is involved in the heme biosynthesis pathway. The measurement of porphobilinogen deaminase activity using 2-Bromoporphobilinogen can help diagnose porphyrias, which are a group of genetic disorders that affect heme metabolism. Additionally, 2-Bromoporphobilinogen can be used to study lead poisoning, as lead inhibits the activity of porphobilinogen deaminase.

properties

CAS RN

115828-91-6

Product Name

2-Bromoporphobilinogen

Molecular Formula

C10H13BrN2O4

Molecular Weight

305.12 g/mol

IUPAC Name

3-[5-(aminomethyl)-2-bromo-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C10H13BrN2O4/c11-10-5(1-2-8(14)15)6(3-9(16)17)7(4-12)13-10/h13H,1-4,12H2,(H,14,15)(H,16,17)

InChI Key

KBACDURQNLFTOL-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br

Canonical SMILES

C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br

Other CAS RN

115828-91-6

synonyms

2-bromoporphobilinogen
alpha-bromoporphobilinogen

Origin of Product

United States

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